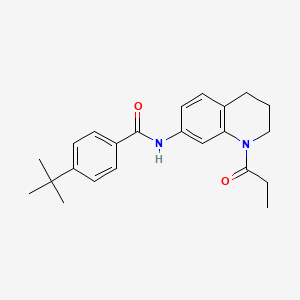

4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-tert-Butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Amide Bond Reactivity

The benzamide moiety (Ar–CO–NH–R) is a focal point for chemical transformations. Key reactions include:

Hydrolysis

Under acidic or basic conditions, the amide bond may undergo hydrolysis to yield carboxylic acid and amine derivatives. For example:

-

Acidic Hydrolysis : Prolonged exposure to concentrated H₂SO₄ or HCl at elevated temperatures could cleave the amide bond, generating 4-tert-butylbenzoic acid and 1-propanoyl-1,2,3,4-tetrahydroquinolin-7-amine .

-

Basic Hydrolysis : Reaction with NaOH or KOH in aqueous ethanol may produce the corresponding carboxylate salt and amine .

| Condition | Reagents | Products | Stability Notes |

|---|---|---|---|

| Acidic (H⁺) | H₂SO₄, HCl | 4-tert-butylbenzoic acid + 1-propanoyl-THQ-7-amine | Slow kinetics due to steric bulk |

| Basic (OH⁻) | NaOH, KOH | 4-tert-butylbenzoate⁻ + 1-propanoyl-THQ-7-amine | Moderate efficiency |

Transamidation

The amide may react with nucleophiles (e.g., amines) under catalytic or thermal conditions:

-

Amine Exchange : Heating with excess primary amines (e.g., methylamine) in polar aprotic solvents (DMF, DMSO) could yield substituted benzamides.

Reactivity of the Tetrahydroquinoline Core

The tetrahydroquinoline (THQ) moiety introduces potential for:

Oxidation

-

Aromatic Ring Oxidation : Strong oxidizing agents (e.g., KMnO₄, CrO₃) may oxidize the THQ ring to quinoline derivatives, though the propanoyl group at position 1 could sterically hinder this process .

-

N-Deacylation : The propanoyl group on the THQ nitrogen may undergo hydrolysis under acidic conditions, yielding 1,2,3,4-tetrahydroquinolin-7-amine .

Electrophilic Substitution

The electron-rich THQ ring could undergo:

-

Nitration : Reaction with HNO₃/H₂SO₄ at low temperatures may introduce nitro groups at positions 5 or 8 of the THQ ring .

-

Halogenation : Electrophilic bromination or chlorination (e.g., Br₂/FeBr₃) could occur at the aromatic positions .

tert-Butyl Group Stability

The tert-butyl substituent is generally inert under mild conditions but may participate in:

Friedel-Crafts Alkylation

In the presence of Lewis acids (e.g., AlCl₃), the tert-butyl group could act as an alkylating agent for electron-rich arenes .

Acid-Mediated Cleavage

Under strongly acidic conditions (e.g., H₂SO₄), the tert-butyl group may undergo protodealkylation to yield 4-isopropylbenzoic acid derivatives .

Thermal and Photochemical Stability

Scientific Research Applications

Biological Activities

The compound belongs to the class of tetrahydroquinoline derivatives, which are known for their diverse biological activities. Research indicates that compounds with similar structures exhibit potential in various therapeutic areas:

-

Antitumor Activity :

- Tetrahydroquinoline derivatives have shown promise as anticancer agents. For instance, studies have demonstrated that modifications in the tetrahydroquinoline structure can enhance cytotoxicity against cancer cell lines .

- A specific study highlighted the synthesis of tetrahydroquinoline analogs that exhibited significant inhibition of tumor growth in preclinical models.

-

Neuroprotective Effects :

- Compounds related to tetrahydroquinolines are being investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .

- Antimicrobial Properties :

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound:

-

Anticancer Study :

- In a study published in a peer-reviewed journal, researchers synthesized a series of tetrahydroquinoline derivatives and evaluated their anticancer properties using MTT assays on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong anticancer potential .

- Neuroprotection in Animal Models :

Mechanism of Action

The mechanism by which 4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific biological or chemical context in which the compound is being studied.

Comparison with Similar Compounds

4-tert-Butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

4-tert-Butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-5-yl)benzamide

Uniqueness: 4-tert-Butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is unique due to its specific substitution pattern on the tetrahydroquinoline ring and the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity.

This compound's intricate structure and potential applications make it a fascinating subject for further research and development. Its study could lead to new insights and advancements in various scientific fields.

Biological Activity

4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound that combines a tetrahydroquinoline core with a benzamide moiety. This unique structure suggests potential biological activities that may be relevant in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

- Molecular Formula : C23H28N2O2

- Molecular Weight : 364.5 g/mol

- CAS Number : 946369-25-1

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : The compound has shown promise in neuroprotection, potentially through its interaction with neurotransmitter systems.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.

- Anticancer Potential : Preliminary studies indicate that derivatives of tetrahydroquinoline may inhibit tumor growth.

The mechanisms through which this compound exerts its effects are multifaceted:

- Receptor Modulation : The compound may act as a modulator of various receptors involved in neurological functions and pain pathways.

- Enzyme Inhibition : It could inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique biological activity of this compound.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide | Tetrahydroquinoline core with an amide function | Antimicrobial and neuroprotective |

| 1,2,3,4-tetrahydroisoquinoline | Similar bicyclic structure | Potential neuroactive properties |

| tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate | Piperidine derivative | Neuroactive properties |

The presence of the tert-butyl group enhances lipophilicity and may influence the compound's solubility and bioavailability .

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds and their implications:

- Neuroprotective Studies : Research has highlighted the neuroprotective effects of tetrahydroquinoline derivatives in models of neurodegenerative diseases. These compounds showed a reduction in oxidative stress markers and improved cognitive function in animal models .

- Antimicrobial Testing : In vitro studies demonstrated that compounds similar to this compound exhibited significant antibacterial activity against various strains of bacteria including MRSA .

- Anticancer Research : A study indicated that tetrahydroquinoline derivatives could inhibit the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways .

Properties

IUPAC Name |

4-tert-butyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O2/c1-5-21(26)25-14-6-7-16-10-13-19(15-20(16)25)24-22(27)17-8-11-18(12-9-17)23(2,3)4/h8-13,15H,5-7,14H2,1-4H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPYGQURCBUQMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.